![molecular formula C15H17NO4 B6431447 6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one CAS No. 845804-04-8](/img/structure/B6431447.png)
6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coumarins, also known as o-hydroxycinnamic acid lactones, are a large class of compounds with the core structure of 1,2-benzopyranone . They are widely found in various natural plants as well as microbial metabolites . More than 1300 coumarin derivatives have been identified .
Synthesis Analysis
The synthesis of coumarins has been a topic of interest for many organic and pharmaceutical chemists . One common method is the Pechmann coumarin synthesis, which involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid .Molecular Structure Analysis
The molecular structure of coumarins is based on structures generated from information available in databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific coumarin derivative would depend on its exact structure .科学的研究の応用
Anticoagulant Properties
Coumarin derivatives have been used as anticoagulants. For example, warfarin and dicoumarol are two well-known coumarin-based anticoagulants .
Anti-inflammatory Activity
Coumarin derivatives have demonstrated anti-inflammatory properties. They have been studied for their potential in treating conditions characterized by inflammation .
Antimicrobial Properties
Coumarin derivatives have shown antimicrobial activity. They have been tested against various bacterial and fungal strains .
Anticancer Activity
Coumarin derivatives have been studied for their anticancer properties. They have shown potential in inhibiting the proliferation and metastasis of various types of cancer cells .
Anti-HIV Activity
Some coumarin derivatives have been tested for anti-HIV activity. They have shown potential in inhibiting the replication of the HIV virus .
Antioxidant Activity
Coumarin derivatives have demonstrated antioxidant activity. They have been studied for their potential in neutralizing harmful free radicals .
Anti-Alzheimer’s Activity
Coumarin derivatives have been studied for their potential in treating Alzheimer’s disease .
Anti-tuberculosis Activity
Coumarin derivatives have shown potential in treating tuberculosis .
In addition to these biological activities, coumarin derivatives have also found applications in other fields:
Fluorescent Probes
Due to the strong fluorescence of their derivatives, coumarins have important application value in fluorescent probes, dyes, and optical materials .
Industrial Production
The synthesis of coumarin derivatives has attracted the attention of many research groups due to their good biological activity and application value in fluorescent probes .
作用機序
The mechanism of action of coumarins can also vary widely depending on the specific derivative and its biological target. For example, some coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors activities .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-hydroxy-7-methyl-4-(morpholin-4-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-10-6-14-12(8-13(10)17)11(7-15(18)20-14)9-16-2-4-19-5-3-16/h6-8,17H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRLUMFHXZLPBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646234 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-hydroxy-7-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

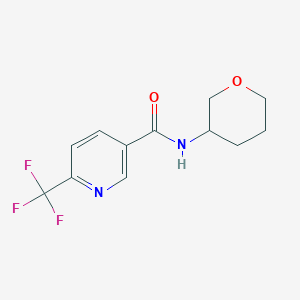
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate](/img/structure/B6431371.png)
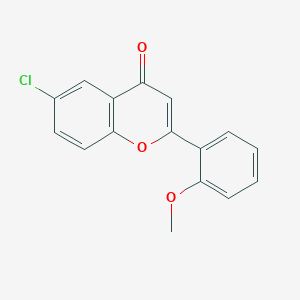
![(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B6431389.png)
![5-{[2-(dimethylamino)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B6431394.png)
![7-[(azepan-1-yl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431395.png)
![(2Z)-6-(benzyloxy)-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6431403.png)
![N-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431410.png)
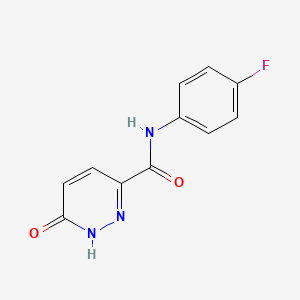
![2-{[6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B6431432.png)
![(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate](/img/structure/B6431440.png)
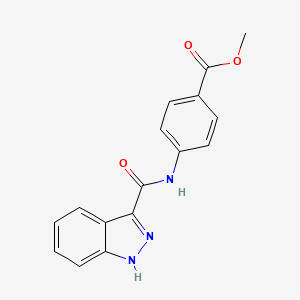
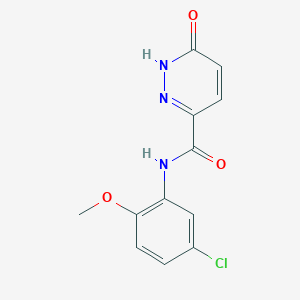
![N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431459.png)